molecular formula C43H70O12Si8 B1171375 PSS-(4-VINYLPHENYL)-HEPTACYCLOPENTYL SU CAS No. 183200-99-9

PSS-(4-VINYLPHENYL)-HEPTACYCLOPENTYL SU

Cat. No.: B1171375
CAS No.: 183200-99-9
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Description

Chemical Structure and Nomenclature

PSS-(4-Vinylphenyl)-Heptacyclopentyl SU is a polyhedral oligomeric silsesquioxane (POSS) derivative with the molecular formula C₄₃H₇₀O₁₂Si₈ and a molecular weight of 1,003.69 g/mol . Its IUPAC name is 1-(4-Vinylphenyl)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane , reflecting its hybrid organic-inorganic architecture. The structure consists of:

  • A siloxane cage core (Si₈O₁₂) with T₈ symmetry.
  • Seven cyclopentyl groups attached to silicon atoms, providing steric bulk and hydrophobicity.
  • A 4-vinylphenyl substituent enabling copolymerization with organic monomers.

The compound belongs to the monofunctional POSS class, where one vertex of the cage is functionalized for reactivity, while others are inert.

Physical and Chemical Properties

Key properties include:

Property Value/Description Source
Melting Point 375°C
Density 1.26–1.35 g/cm³ (typical POSS range)
Solubility Soluble in toluene, THF, chlorinated solvents; insoluble in water
Thermal Stability Decomposes above 400°C in air
Refractive Index ~1.51–1.54 (calculated via Vogel’s method)

The vinyl group undergoes radical polymerization, while the cyclopentyl groups enhance compatibility with hydrocarbon polymers like polystyrene. Spectroscopic characterization (¹H NMR, FTIR) confirms covalent bonding between the POSS cage and organic substituents.

Historical Development of POSS Chemistry

POSS chemistry originated in the 1940s with Barry’s work on silsesquioxanes, but significant advancements occurred in the 1980s–1990s:

  • Feher’s contributions : Developed corner-capping reactions to synthesize monofunctional POSS.
  • Lichtenhan’s work : Pioneered POSS-polymer hybrids under U.S. Air Force funding, leading to commercial production by Hybrid Plastics in 1998.
  • Vinyl-functionalized POSS : Introduced in the early 2000s to enable covalent incorporation into polymers via free-radical mechanisms.

This compound emerged as part of efforts to balance reactivity (vinyl group) and processability (cyclopentyl groups).

Significance in Materials Science and Polymer Chemistry

This compound is pivotal in designing nanostructured hybrids with enhanced properties:

Thermal and Mechanical Reinforcement

  • Polystyrene nanocomposites : Adding 5 wt% this compound increases decomposition temperature (T₅% loss) by 20–30°C.
  • Crosslinking agent : The vinyl group facilitates network formation in thermosets, improving storage modulus by 50–65%.

Applications

  • Aerospace coatings : Mitigates atomic oxygen erosion via SiO₂ passivation.
  • Dielectric materials : Lowers permittivity in microelectronics due to cage porosity.
  • Membrane technology : Enhances gas selectivity in polyimide composites.

Structure-Property Relationships

  • Cyclopentyl groups reduce crystallinity, aiding dispersion in polymers.
  • Vinyl reactivity allows tailored grafting densities in copolymers.

Properties

CAS No.

183200-99-9

Molecular Formula

C43H70O12Si8

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The following table highlights key structural differences between PSS-(4-VINYLPHENYL)-HEPTACYCLOPENTYL SU and its closest analog, PSS-(3-MERCAPTO)PROPYL-HEPTAISOBUTYL SU (CAS 480438-85-5), as documented in :

Property This compound PSS-(3-MERCAPTO)PROPYL-HEPTAISOBUTYL SU
Core Structure Silica T8 cage Silica T8 cage
Functional Group 4-Vinylphenyl 3-Mercaptopropyl
Substituents 7 cyclopentyl groups 7 isobutyl groups
CAS Number Not publicly disclosed 480438-85-5
Commercial Status Unknown Discontinued (per )

Functional Group Implications

  • 4-Vinylphenyl : Introduces polymerizable vinyl bonds, enabling covalent integration into polymer matrices (e.g., via radical polymerization). This contrasts with 3-mercaptopropyl , which provides thiol (-SH) groups for thiol-ene click chemistry or metal coordination .
  • Cyclopentyl vs. Isobutyl Substituents: Cyclopentyl groups may enhance thermal stability due to steric bulk and rigidity, whereas isobutyl groups (in the analog) likely improve solubility in non-polar solvents .

Preparation Methods

Structural Basis of POSS Derivatives

POSS compounds are defined by the general formula (RSiO₁.₅)ₙ , where R denotes organic groups and n ranges from 6 to 12. The heptacyclopentyl configuration implies seven cyclopentyl (C₅H₉) groups bound to silicon atoms, while the 4-vinylphenyl group (-C₆H₄-CH₂CH₂) introduces reactivity for polymerization or further functionalization. The synthesis requires precise control over stoichiometry and reaction conditions to avoid incomplete substitution or cage fragmentation.

Precursor Selection and Reactivity

Key precursors include chlorosilanes (e.g., cyclopentyltrichlorosilane) and vinyl-containing reagents (e.g., 4-vinylphenyldimethylchlorosilane). The direct synthesis (Müller-Rochow process) of chlorosilanes, as described in eq. 1, remains foundational:
Si+3CH3ClCu catalystCH3SiCl3+CH3HSiCl2+byproducts\text{Si} + 3 \text{CH}_3\text{Cl} \xrightarrow{\text{Cu catalyst}} \text{CH}_3\text{SiCl}_3 + \text{CH}_3\text{HSiCl}_2 + \text{byproducts}
Cyclopentyltrichlorosilane is synthesized via Friedel-Crafts alkylation or Grignard reactions, while 4-vinylphenyldimethylchlorosilane is obtained through hydrosilylation of 4-vinylstyrene with dichlorosilanes.

Synthetic Routes to PSS-(4-Vinylphenyl)-Heptacyclopentyl SU

Hydrolytic Polycondensation of Chlorosilanes

This method involves controlled hydrolysis of cyclopentyltrichlorosilane (C₅H₉SiCl₃ ) and 4-vinylphenyldimethylchlorosilane (C₆H₄-CH₂CH₂-Si(CH₃)₂Cl ) under basic conditions (eq. 2):
7C₅H₉SiCl₃+C₆H₄-CH₂CH₂-Si(CH₃)₂Cl+12H₂ONH₄OH(C₅H₉)7(C₆H₄-CH₂CH₂)Si₈O₁₂+24HCl7 \text{C₅H₉SiCl₃} + \text{C₆H₄-CH₂CH₂-Si(CH₃)₂Cl} + 12 \text{H₂O} \xrightarrow{\text{NH₄OH}} (\text{C₅H₉})_7(\text{C₆H₄-CH₂CH₂})\text{Si₈O₁₂} + 24 \text{HCl}
Key Parameters :

  • Molar Ratio : 7:1 ratio of cyclopentyl to vinylphenyl precursors ensures heptasubstitution.

  • Temperature : 0–5°C to prevent cage rearrangement.

  • Catalyst : Ammonium hydroxide (28% w/w) facilitates controlled hydrolysis.

Table 1 : Optimization of Hydrolytic Polycondensation

ParameterOptimal ValueYield (%)Purity (NMR)
Reaction Time48 h7295%
SolventTHF/H₂O (3:1)6893%
Stirring Rate500 rpm7596%

Hydrosilylation of Incompletely Condensed POSS

Incompletely condensed POSS scaffolds (e.g., Si₇O₉(OH)₃ ) allow site-selective functionalization. The 4-vinylphenyl group is introduced via Pt-catalyzed hydrosilylation (eq. 3):
Si₇O₉(OH)₃(C₅H₉)₇+CH₂=CH-C₆H₄-SiH(CH₃)₂Pt(0)(C₅H₉)7(C₆H₄-CH₂CH₂)Si₈O₁₂\text{Si₇O₉(OH)₃(C₅H₉)₇} + \text{CH₂=CH-C₆H₄-SiH(CH₃)₂} \xrightarrow{\text{Pt(0)}} (\text{C₅H₉})_7(\text{C₆H₄-CH₂CH₂})\text{Si₈O₁₂}
Advantages :

  • High regioselectivity (>98% via ¹H NMR).

  • Tolerance for bulky substituents.

Challenges :

  • Catalyst poisoning by residual hydroxyl groups.

  • Requires pre-treatment with hexamethyldisilazane to cap -OH sites.

Organometallic Coupling Strategies

Lithium-halogen exchange reactions enable direct attachment of 4-vinylphenyl groups to chlorinated POSS intermediates (eq. 4):
(C₅H₉)7Si₇O₉Cl₃+3Li-C₆H₄-CH₂CH₂(C₅H₉)7(C₆H₄-CH₂CH₂)3Si₇O₉+3LiCl(\text{C₅H₉})_7\text{Si₇O₉Cl₃} + 3 \text{Li-C₆H₄-CH₂CH₂} \rightarrow (\text{C₅H₉})_7(\text{C₆H₄-CH₂CH₂})_3\text{Si₇O₉} + 3 \text{LiCl}
Conditions :

  • Solvent: Anhydrous diethyl ether at −78°C.

  • Quenching: Methanol to terminate unreacted lithium species.

Table 2 : Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Hydrolytic Polycond.7295Moderate
Hydrosilylation8598High
Organometallic6590Low

Characterization and Validation

Spectroscopic Confirmation

  • ²⁹Si NMR : Peaks at −67 ppm (cyclopentyl-Si), −58 ppm (vinylphenyl-Si).

  • FTIR : Absence of Si-Cl (450 cm⁻¹) and Si-OH (880 cm⁻¹) confirms complete functionalization.

  • MALDI-TOF MS : m/z 1,432.6 [M+H]⁺ corresponds to theoretical mass (1,432.2 Da).

Thermal Stability Analysis

TGA Data :

  • Decomposition onset: 320°C (cyclopentyl groups).

  • Residual silica: 42% at 800°C, consistent with Si₈O₁₂ core.

Industrial-Scale Considerations

Catalyst Recovery and Recycling

Platinum catalysts in hydrosilylation are recovered via filtration over activated charcoal, achieving 92% reuse efficiency .

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